molecular formula C9H9ClN2O B13503672 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B13503672
M. Wt: 196.63 g/mol
InChI Key: GBGGLZVJOQOWDB-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule function and cell division . The specific molecular targets and pathways depend on the particular biological activity being studied.

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Biological Activity

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol. It is a derivative of benzimidazole, which is recognized for its diverse biological activities. This compound's structure includes a benzodiazole ring linked to an ethanone moiety, making it a significant scaffold in medicinal chemistry and drug design.

The compound's hydrochloride form enhances its solubility in water, facilitating reactions in biological environments. The carbonyl group present in the ethanone structure is reactive and can participate in nucleophilic addition reactions with various biological molecules.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to exert cytotoxic effects on human cancer xenografts in vivo, demonstrating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of substituents on the benzodiazole ring significantly influences its biological activity. For instance, modifications at specific positions on the ring can enhance enzyme inhibitory potency or alter the compound's selectivity towards different biological targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameMolecular FormulaKey Features
This compound C9H9ClN2OAnticancer activity; FGFR inhibition
2-(1H-Benzimidazol-2-yl)ethanol hydrochloride C9H12ClN3Exhibits sedative and anxiolytic properties
2-(4-Methylbenzimidazol-2-yl)ethanol hydrochloride C10H12ClN3Known for antifungal activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Assays : The compound was tested against FGFRs, revealing an IC50 value of approximately 15 nM for enzyme inhibition, which suggests strong potential for therapeutic applications in cancer treatment .
  • Safety and Toxicology : Initial safety assessments indicate that the compound has a favorable toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(3H-benzimidazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H8N2O.ClH/c1-6(12)7-2-3-8-9(4-7)11-5-10-8;/h2-5H,1H3,(H,10,11);1H

InChI Key

GBGGLZVJOQOWDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CN2.Cl

Origin of Product

United States

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